molecular formula C15H11N5O3S2 B14976950 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-{6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-B][1,2,4]triazin-3-YL}acetamide

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-{6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-B][1,2,4]triazin-3-YL}acetamide

Cat. No.: B14976950
M. Wt: 373.4 g/mol
InChI Key: PYHSFUZWNMWRID-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-{6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-B][1,2,4]triazin-3-YL}acetamide is a complex organic compound that features a benzoxazole ring, a thiazolo-triazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-{6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-B][1,2,4]triazin-3-YL}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with a suitable aldehyde or carboxylic acid derivative.

    Formation of the Thiazolo-Triazine Ring: This involves the reaction of a thioamide with a suitable nitrile or isocyanate under cyclization conditions.

    Coupling of the Two Rings: The benzoxazole and thiazolo-triazine rings are then coupled through a sulfanyl linkage.

    Introduction of the Acetamide Group: The final step involves the acylation of the coupled product with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-{6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-B][1,2,4]triazin-3-YL}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-{6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-B][1,2,4]triazin-3-YL}acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzoxazol-2-ylsulfanyl)acetamide: Lacks the thiazolo-triazine ring.

    N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-B][1,2,4]triazin-3-yl)acetamide: Lacks the benzoxazole ring.

Uniqueness

The uniqueness of 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-{6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-B][1,2,4]triazin-3-YL}acetamide lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzoxazole and thiazolo-triazine rings allows for a broader range of interactions with biological targets and enhances its potential as a multifunctional compound in various applications.

Properties

Molecular Formula

C15H11N5O3S2

Molecular Weight

373.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide

InChI

InChI=1S/C15H11N5O3S2/c1-8-13(22)18-14-20(19-8)11(6-24-14)17-12(21)7-25-15-16-9-4-2-3-5-10(9)23-15/h2-6H,7H2,1H3,(H,17,21)

InChI Key

PYHSFUZWNMWRID-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CSC2=NC1=O)NC(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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